![molecular formula C23H23N3O3S B2887134 2-(6-(4-ethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)-N-(2-methoxybenzyl)acetamide CAS No. 897462-62-3](/img/structure/B2887134.png)
2-(6-(4-ethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)-N-(2-methoxybenzyl)acetamide
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Description
The compound “2-(6-(4-ethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)-N-(2-methoxybenzyl)acetamide” belongs to the class of imidazo[2,1-b]thiazoles . Imidazo[2,1-b]thiazoles are known for their antimicrobial activities . They are synthesized from 6-(4-bromophenyl)imidazo[2,1-b]thiazole-3-acetic acid hydrazide .
Synthesis Analysis
The synthesis of imidazo[2,1-b]thiazole derivatives involves starting from 6-(4-bromophenyl)imidazo[2,1-b]thiazole-3-acetic acid hydrazide . The newly synthesized compounds are characterized by IR, (1)H NMR, mass, and elemental analysis .Molecular Structure Analysis
The molecular structure of imidazo[2,1-b]thiazole derivatives is characterized by the presence of an imidazo[2,1-b]thiazole moiety . The exact structure of “2-(6-(4-ethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)-N-(2-methoxybenzyl)acetamide” is not available in the retrieved papers.Chemical Reactions Analysis
The chemical reactions involved in the synthesis of imidazo[2,1-b]thiazole derivatives are not explicitly mentioned in the retrieved papers .Scientific Research Applications
Antimicrobial Activity
This compound has shown promise in the field of microbiology, particularly as an antimicrobial agent . Derivatives of imidazo[2,1-b]thiazole have been synthesized and evaluated for their antibacterial activity . They have been found to exhibit strong activity against Gram-positive and drug-resistant bacteria, with some derivatives showing high selectivity against Gram-negative bacteria . This suggests potential for developing new antibiotics that can help combat antibiotic-resistant strains of bacteria.
Antitubercular Agents
In the search for new treatments against tuberculosis, imidazo[2,1-b]thiazole derivatives have been designed and synthesized. These compounds have been tested for their antitubercular activity and have shown significant results against Mycobacterium tuberculosis (Mtb), the bacterium responsible for tuberculosis . The most active compounds in this category have demonstrated potent inhibitory effects without causing acute cellular toxicity, indicating their potential as safe and effective antitubercular drugs.
Pharmacological Research
The compound’s derivatives are being explored for their pharmacological properties. In particular, they have been studied for their antimycobacterial properties as potential treatments for mycobacterial infections . The research includes in silico ADMET prediction, synthesis, and evaluation of their activity, which is crucial for the development of new pharmacological agents.
Biochemical Studies
In biochemistry, the compound and its derivatives are valuable for studying protein-ligand interactions . Molecular docking and dynamics studies have been carried out to understand the binding patterns and stability of protein-ligand complexes involving imidazo[2,1-b]thiazole derivatives . These studies are essential for drug design and understanding the molecular basis of drug action.
Material Science
The compound’s derivatives could have applications in material science, particularly in the development of novel organic materials with specific biochemical properties. These materials could be used in various ways, such as in the creation of sensors, organic semiconductors, or as part of bioactive surfaces .
properties
IUPAC Name |
2-[6-(4-ethoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-[(2-methoxyphenyl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O3S/c1-3-29-19-10-8-16(9-11-19)20-14-26-18(15-30-23(26)25-20)12-22(27)24-13-17-6-4-5-7-21(17)28-2/h4-11,14-15H,3,12-13H2,1-2H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKPVKBWZCAKMOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CN3C(=CSC3=N2)CC(=O)NCC4=CC=CC=C4OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(6-(4-ethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)-N-(2-methoxybenzyl)acetamide |
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